molecular formula C7H5IN2O2 B1391173 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1203499-25-5

6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1391173
CAS No.: 1203499-25-5
M. Wt: 276.03 g/mol
InChI Key: XGPPXLXJNTXAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features an iodine atom attached to a pyrido[2,3-b][1,4]oxazin-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the iodination of a pyrido[2,3-b][1,4]oxazin-2(3H)-one precursor. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate. Solvents such as tetrahydrofuran (THF) or toluene are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, while a Suzuki coupling reaction with phenylboronic acid would produce 6-phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.

Scientific Research Applications

6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Similar structure but with a bromine atom instead of iodine.

    6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Contains a chlorine atom in place of iodine.

    6-Fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Features a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s interactions with biological targets and facilitate certain chemical transformations that may be less efficient with other halogens.

Properties

IUPAC Name

6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPPXLXJNTXAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673653
Record name 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-25-5
Record name 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 3
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 4
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 5
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 6
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.